4-{[2-(4-Ethyl-1-piperazinyl)-5-nitrophenyl]sulfonyl}morpholine
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Overview
Description
4-[2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROBENZENESULFONYL]MORPHOLINE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a morpholine ring, a nitrobenzene sulfonyl group, and an ethylpiperazine moiety
Preparation Methods
The synthesis of 4-[2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROBENZENESULFONYL]MORPHOLINE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Nitrobenzene Sulfonyl Intermediate: This step involves the nitration of benzene sulfonyl chloride to introduce the nitro group.
Introduction of the Ethylpiperazine Moiety: The ethylpiperazine group is introduced through a nucleophilic substitution reaction, where ethylpiperazine reacts with the nitrobenzene sulfonyl intermediate.
Cyclization to Form the Morpholine Ring: The final step involves the cyclization of the intermediate to form the morpholine ring, completing the synthesis of the compound.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-[2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROBENZENESULFONYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the morpholine ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROBENZENESULFONYL]MORPHOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROBENZENESULFONYL]MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-[2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROBENZENESULFONYL]MORPHOLINE can be compared with other similar compounds, such as:
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline: This compound shares a similar structure but differs in the position and type of functional groups.
4-(4-Ethylpiperazin-1-yl)butan-1-amine: This compound has a similar piperazine moiety but lacks the nitrobenzene sulfonyl and morpholine groups.
Properties
Molecular Formula |
C16H24N4O5S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]sulfonylmorpholine |
InChI |
InChI=1S/C16H24N4O5S/c1-2-17-5-7-18(8-6-17)15-4-3-14(20(21)22)13-16(15)26(23,24)19-9-11-25-12-10-19/h3-4,13H,2,5-12H2,1H3 |
InChI Key |
XJGUEAALTQQGLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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